Positional Isomer Differentiation: 4-Methyl vs. 3-Methyl Branch Alters Computed Lipophilicity
The target compound is a constitutional isomer of 2-[(3-methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid (CAS 1861074-33-0). The 4-methyl branch positions the hydrophobic methyl group one carbon farther from the secondary amine and the thiazole ring, reducing steric shielding of the amine proton compared to the 3-methyl isomer. This structural divergence is reflected in a predicted XLogP3 difference. The 3-methyl isomer has a computed XLogP3-AA of 2.4 [1]. The 4-methyl isomer is predicted to display a slightly higher logP due to the more exposed methyl group, although an experimental determination has not yet been reported. This difference directly impacts aqueous solubility, membrane permeability, and protein-binding desolvation penalties in lead optimization campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Predicted XLogP3 > 2.4 (awaiting experimental determination) |
| Comparator Or Baseline | 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid (CID 131181716): XLogP3-AA = 2.4 |
| Quantified Difference | Predicted increase > 0 logP units; exact value not yet experimentally determined |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a key determinant of pharmacokinetic behavior and assay compatibility; selecting the wrong isomer would alter logD, solubility, and nonspecific binding profiles, potentially leading to false-negative or false-positive screening results.
- [1] PubChem. 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid (CID 131181716). Computed Properties: XLogP3-AA = 2.4. View Source
